molecular formula C17H19NO3 B5448531 2,4-diethoxy-N-phenylbenzamide

2,4-diethoxy-N-phenylbenzamide

Cat. No.: B5448531
M. Wt: 285.34 g/mol
InChI Key: LTVSKEKWZFORAQ-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-phenylbenzamide is an organic compound with the molecular formula C17H19NO3 It is a derivative of benzamide, characterized by the presence of two ethoxy groups at the 2 and 4 positions of the benzene ring and a phenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-phenylbenzamide typically involves the condensation of 2,4-diethoxybenzoic acid with aniline. The reaction is often facilitated by the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) in the presence of a base like pyridine . The reaction is carried out at elevated temperatures, usually around 85°C, to ensure complete conversion to the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as boronic acids or esters can also enhance the efficiency of the amidation process . Additionally, solvent-free microwave-assisted synthesis has been explored to reduce reaction times and improve environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.

    Reduction: 2,4-diethoxy-N-phenylbenzylamine.

    Substitution: Compounds with different alkoxy or other substituents replacing the ethoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it interferes with the pyrimidine biosynthesis pathway, which is essential for the growth and replication of Plasmodium falciparum . This inhibition disrupts the production of pyrimidine nucleotides, ultimately leading to the death of the parasite.

Comparison with Similar Compounds

2,4-diethoxy-N-phenylbenzamide can be compared with other similar compounds such as:

Properties

IUPAC Name

2,4-diethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-14-10-11-15(16(12-14)21-4-2)17(19)18-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVSKEKWZFORAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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